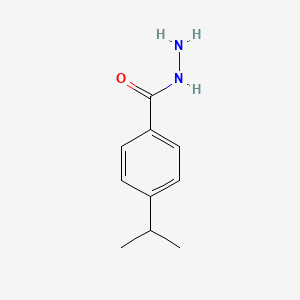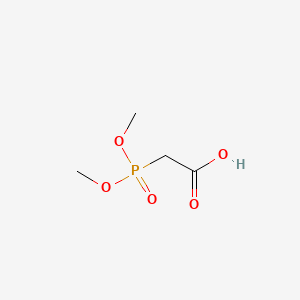
4-Isopropylbenzohydrazide
Übersicht
Beschreibung
4-Isopropylbenzohydrazide is an organic compound with the molecular formula C10H14N2O. It is a derivative of benzoic acid hydrazide, where the benzene ring is substituted with an isopropyl group at the para position. This compound is known for its utility in various chemical reactions and research applications.
Wissenschaftliche Forschungsanwendungen
4-Isopropylbenzohydrazide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in the synthesis of other organic compounds, including heterocycles and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research involving its derivatives has shown potential in anticancer and antimicrobial activities.
Industry: It is employed in the development of new materials and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Isopropylbenzohydrazide can be synthesized through the reaction of 4-isopropylbenzoyl chloride with hydrazine hydrate. The reaction is typically carried out in ethanol under reflux conditions for 24 hours. The resulting product is then purified by filtration and washing with water and cold ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to carry out the aforementioned synthesis under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Isopropylbenzoic acid.
Reduction: 4-Isopropylbenzylamine.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-Isopropylbenzohydrazide involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- 4-Isopropylbenzoic acid hydrazide
- 4-Isopropylbenzylamine
- 4-Isopropylbenzoyl chloride
Comparison: 4-Isopropylbenzohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity compared to its analogs. For instance, while 4-Isopropylbenzoic acid hydrazide is primarily used in the synthesis of heterocycles, this compound finds broader applications in enzyme inhibition studies and material science .
Eigenschaften
IUPAC Name |
4-propan-2-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVXDEFJKAAGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277074 | |
| Record name | 4-isopropylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-24-6 | |
| Record name | 5351-24-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-isopropylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)


![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)



![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)


